1,1,3-Tribromo-1-fluoroheptane
Description
1,1,3-Tribromo-1-fluoroheptane (C₇H₁₁Br₃F) is a halogenated alkane featuring three bromine atoms at positions 1 and 3 and a fluorine atom at position 1 on a heptane backbone. This compound’s unique substitution pattern distinguishes it from other polyhalogenated alkanes.
Properties
CAS No. |
202526-04-3 |
|---|---|
Molecular Formula |
C7H12Br3F |
Molecular Weight |
354.88 g/mol |
IUPAC Name |
1,1,3-tribromo-1-fluoroheptane |
InChI |
InChI=1S/C7H12Br3F/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 |
InChI Key |
QJLPLNQEUUANLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(F)(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-1-fluoroheptane can be synthesized through the bromination and fluorination of heptane derivatives. One common method involves the reaction of 1-hexene with bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms .
Industrial Production Methods
Industrial production of 1,1,3-tribromo-1-fluoroheptane involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-1-fluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and brominated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of hydroxyl or amine derivatives.
Reduction: Formation of partially brominated or fluorinated heptanes.
Oxidation: Formation of complex brominated and fluorinated compounds.
Scientific Research Applications
1,1,3-Tribromo-1-fluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-1-fluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms .
Comparison with Similar Compounds
Structural Features
The structural differences between 1,1,3-Tribromo-1-fluoroheptane and related halogenated alkanes significantly influence their reactivity and applications:
Key Observations :
- The target compound’s mixed bromine/fluorine substitution contrasts with the uniform trifluoro groups in 1,1,1-Trifluoroheptane and 6-Bromo-1,1,1-trifluorohexane.
- Bromine’s larger atomic radius and polarizability compared to fluorine increase steric hindrance and van der Waals interactions in 1,1,3-Tribromo-1-fluoroheptane .
Physical Properties
Halogen type and position critically affect boiling points, density, and solubility:
Analysis :
Reactivity and Chemical Behavior
- Nucleophilic Substitution : Bromine’s superior leaving-group ability makes 1,1,3-Tribromo-1-fluoroheptane more reactive in SN2 reactions compared to trifluoro compounds, where fluorine’s poor leaving-group capacity limits reactivity .
- Thermal Stability : Fluorine’s strong C-F bonds enhance stability in 1,1,1-Trifluoroheptane, whereas bromine’s weaker C-Br bonds may render the target compound prone to decomposition at high temperatures .
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